5-Hydroxy Omeprazole-(Pyridyl)-d3 5-Hydroxy Omeprazole-(Pyridyl)-d3 A metabolite of Omeprazole, which is a proton pump inhibitor used in the treatment of dyspepsia.
Brand Name: Vulcanchem
CAS No.: 1189882-58-3
VCID: VC0196659
InChI: InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3
SMILES: CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Molecular Formula: C17H19N3O4S
Molecular Weight: 361.42

5-Hydroxy Omeprazole-(Pyridyl)-d3

CAS No.: 1189882-58-3

Cat. No.: VC0196659

Molecular Formula: C17H19N3O4S

Molecular Weight: 361.42

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Hydroxy Omeprazole-(Pyridyl)-d3 - 1189882-58-3

CAS No. 1189882-58-3
Molecular Formula C17H19N3O4S
Molecular Weight 361.42
IUPAC Name [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol
Standard InChI InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3
SMILES CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Appearance Light Beige Solid

Chemical Structure and Properties

5-Hydroxy Omeprazole-(Pyridyl)-d3 is characterized by the incorporation of three deuterium atoms in the methoxy group of the pyridine ring of 5-hydroxy omeprazole. The compound maintains the core structural elements of omeprazole with two key modifications: the addition of a hydroxyl group on the pyridine ring and the replacement of three hydrogen atoms with deuterium isotopes.

The chemical structure of 5-Hydroxy Omeprazole-(Pyridyl)-d3 follows the general benzimidazole sulfoxide framework that defines proton pump inhibitors, with specific modifications that facilitate its use as an analytical standard. The compound is formally known by its IUPAC name [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol.

Physical and Chemical Properties

The key physical and chemical properties of 5-Hydroxy Omeprazole-(Pyridyl)-d3 are summarized in the following table:

PropertyValue
CAS Number1189882-58-3
Molecular FormulaC17H19N3O4S
Molecular Weight361.42 g/mol
Physical AppearanceLight Beige Solid
Standard InChIInChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3
SMILESCC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Purity (Commercial)> 95%

The incorporation of deuterium atoms into the structure provides distinct advantages for analytical applications without significantly altering the chemical behavior of the molecule compared to non-deuterated 5-hydroxy omeprazole.

Metabolic Significance and Formation

5-Hydroxy Omeprazole-(Pyridyl)-d3 represents a stable isotope-labeled derivative of 5-hydroxy omeprazole, which itself is a primary metabolite formed during omeprazole metabolism. Understanding this compound requires familiarity with the metabolic pathway of the parent drug.

Metabolic Pathway

Omeprazole undergoes extensive metabolic transformation in the human body, primarily through the cytochrome P450 enzyme system. The formation of 5-hydroxy omeprazole occurs predominantly through the action of CYP2C19, which hydroxylates the pyridine ring of omeprazole . This hydroxylation reaction represents a critical step in the clearance pathway of omeprazole from the body.

The resulting 5-hydroxy omeprazole metabolite possesses increased hydrophilicity compared to the parent compound, facilitating its elimination. The deuterated analog (5-Hydroxy Omeprazole-(Pyridyl)-d3) mirrors this structure but includes three deuterium atoms that replace hydrogen in the methoxy group of the pyridine ring.

Applications in Research and Analysis

The primary importance of 5-Hydroxy Omeprazole-(Pyridyl)-d3 lies in its applications as an analytical standard and research tool. Its unique deuterium labeling provides distinct advantages in various scientific applications.

Analytical Applications

5-Hydroxy Omeprazole-(Pyridyl)-d3 serves essential functions in analytical chemistry and pharmaceutical research:

  • Internal Standard: The compound functions as an ideal internal standard for quantitative analysis of omeprazole and its metabolites in biological samples. The deuterium labeling ensures adequate mass separation in mass spectrometry while maintaining nearly identical chemical behavior to the non-labeled metabolite.

  • Metabolic Profiling: Researchers utilize the compound to develop and validate analytical methods for monitoring omeprazole metabolism, particularly in studies examining the variability in CYP2C19 activity across patient populations.

  • Pharmacokinetic Studies: The stable isotope labeling enables enhanced tracking and analysis of omeprazole metabolism in pharmacokinetic studies, providing precise quantification of metabolite formation and clearance rates.

  • Quality Control: As an analytical standard, it helps pharmaceutical companies ensure the quality and purity of omeprazole formulations by identifying and quantifying potential metabolites or impurities .

Related Research Applications

The compound's utility extends to various specialized research applications:

  • Drug-Drug Interaction Studies: Researchers employ 5-Hydroxy Omeprazole-(Pyridyl)-d3 to investigate potential interactions between omeprazole and other medications that might affect CYP2C19 activity.

  • Personalized Medicine Research: The compound aids in studies examining how genetic variations in CYP2C19 affect omeprazole metabolism, supporting the development of personalized dosing strategies.

  • Bioequivalence Studies: The deuterated standard supports bioequivalence assessments of generic omeprazole formulations by enabling precise quantification of metabolite formation patterns.

Structural Comparison with Related Compounds

5-Hydroxy Omeprazole-(Pyridyl)-d3 belongs to a family of related compounds that include omeprazole and various metabolites and deuterated analogs. Understanding these relationships provides context for its applications.

Relationship to Parent Compound

Omeprazole (C17H19N3O3S, MW: 345.42) is a racemic mixture of R and S enantiomers used as a proton pump inhibitor to treat gastrointestinal disorders like GERD and peptic ulcers . The 5-hydroxy metabolite represents one of the primary biotransformation products, specifically resulting from CYP2C19-mediated hydroxylation.

Comparison with Similar Compounds

Several related compounds exist in this chemical family:

  • 5-Hydroxy Omeprazole: The non-deuterated metabolite (CAS: 92340-57-3) serves as the direct parent compound for 5-Hydroxy Omeprazole-(Pyridyl)-d3. It shares identical structure except for the deuterium labeling .

  • 5-Hydroxy Omeprazole-d3 Sodium Salt: This compound (CAS: 1215629-45-0 [unlabeled], PubChem CID: 46781847) represents the sodium salt form of 5-hydroxy omeprazole-d3. It has a molecular weight of 386.4 g/mol and the molecular formula C17H18N3NaO4S .

  • Omeprazole Sulfide: Another metabolite formed through the action of CYP3A4, often reported as a potential impurity in commercial omeprazole preparations .

  • 5-Hydroxy Omeprazole Sulfide: A less common metabolite that combines both hydroxylation and reduction of the sulfoxide group .

Salt Forms and Variations

The sodium salt form of 5-Hydroxy Omeprazole-d3 deserves specific mention due to its distinct properties:

  • 5-Hydroxy Omeprazole-d3 Sodium Salt: This variant has increased water solubility compared to the free form, making it potentially more suitable for certain analytical applications. Its molecular formula is C17H18N3NaO4S with a molecular weight of 386.4 g/mol .

Several synonyms exist for this sodium salt form:

  • 4-Methoxy-6-[[(5-(methoxy-d3)-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridine Methanol Sodium Salt

  • 5-Hydroxyomeprazole-d3 Sodium Salt

  • Hydroxyomeprazole-d3 Sodium Salt

  • Sodium;[4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridin-3-yl]methanol

Synthesis and Production

The synthesis of 5-Hydroxy Omeprazole-(Pyridyl)-d3 typically involves specialized chemical processes that ensure proper deuterium incorporation while maintaining the complex molecular structure.

Synthetic Approaches

The production of this compound generally follows one of two main approaches:

  • Direct Deuteration: Starting with 5-hydroxy omeprazole and selectively introducing deuterium atoms into the methoxy group of the pyridine ring through controlled exchange reactions.

  • Total Synthesis: Building the entire molecule from simpler precursors, incorporating deuterated methoxy groups at appropriate stages of the synthesis.

The compound must be handled and stored with care, typically under inert atmospheres to prevent degradation due to moisture or oxidation.

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